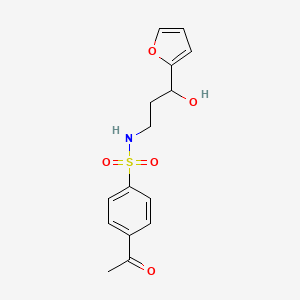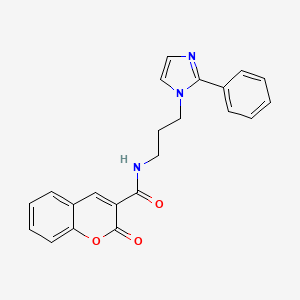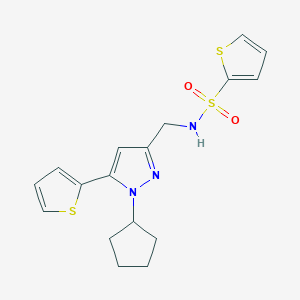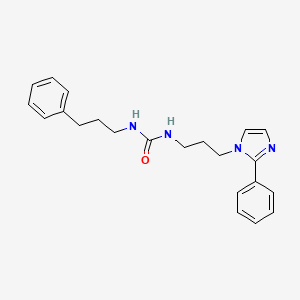
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea
Overview
Description
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PZM21 and belongs to the class of opioids.
Mechanism of Action
The mechanism of action of 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea involves the activation of the mu-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This results in the suppression of pain without causing the adverse effects associated with traditional opioids.
Biochemical and Physiological Effects:
This compound has been found to produce potent analgesic effects in animal models of pain. It has also been found to have a long duration of action, which means that it can provide pain relief for an extended period of time. Additionally, it has been found to have a low potential for abuse and addiction, which makes it an attractive candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea in lab experiments include its potent and selective mu-opioid receptor agonist activity, long duration of action, and low potential for abuse and addiction. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several potential future directions for the research and development of 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea. These include:
1. Further optimization of the synthesis method to make it more efficient and cost-effective.
2. Exploration of the compound's potential therapeutic applications beyond pain management, such as in the treatment of addiction and depression.
3. Investigation of the compound's mechanism of action at the molecular level to better understand its pharmacological properties.
4. Development of new formulations and delivery methods to improve the compound's pharmacokinetic properties and increase its therapeutic efficacy.
5. Conducting clinical trials to evaluate the safety and efficacy of the compound in humans.
Scientific Research Applications
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea has shown potential therapeutic applications in the field of pain management. It has been found to be a potent and selective mu-opioid receptor agonist, which means that it can produce analgesic effects without causing the adverse effects associated with traditional opioids such as respiratory depression, addiction, and tolerance. This makes it an attractive candidate for the development of new pain medications.
properties
IUPAC Name |
1-[3-(2-phenylimidazol-1-yl)propyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c27-22(24-14-7-11-19-9-3-1-4-10-19)25-15-8-17-26-18-16-23-21(26)20-12-5-2-6-13-20/h1-6,9-10,12-13,16,18H,7-8,11,14-15,17H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWUDGXZOVFDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



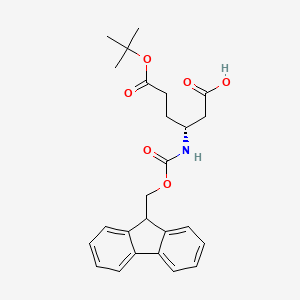
![1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene](/img/structure/B3239640.png)


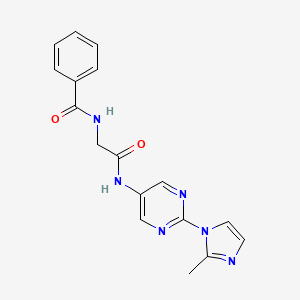

![1-(3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B3239668.png)

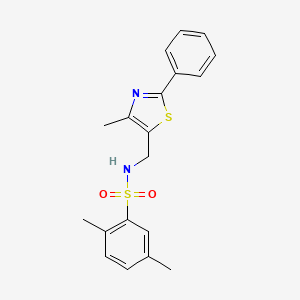
![8-(tert-butyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239678.png)
